Octyl isooctanoate
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Overview
Description
Octyl isooctanoate is an ester compound with the chemical formula C_16H_32O_2. It is commonly used in the cosmetic and personal care industries due to its excellent emollient properties. This compound is known for its ability to provide a smooth and silky feel to the skin, making it a popular ingredient in lotions, creams, and other skincare products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl isooctanoate is typically synthesized through the esterification reaction between octanol and isooctanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and high yields. The use of immobilized enzymes as biocatalysts has also been explored to produce this compound under milder conditions, which can be more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Octyl isooctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octanol and isooctanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products
Hydrolysis: Octanol and isooctanoic acid.
Transesterification: New ester and alcohol.
Scientific Research Applications
Octyl isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations for enhanced skin penetration of active ingredients.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants.
Mechanism of Action
The primary mechanism of action of octyl isooctanoate in cosmetic formulations is its ability to form a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. At the molecular level, it interacts with the lipid bilayer of the skin, enhancing the barrier function and providing a smooth feel .
Comparison with Similar Compounds
Similar Compounds
- Cetyl isooctanoate
- Octyl acetate
- Octyl palmitate
Comparison
Octyl isooctanoate is unique in its balance of emollient properties and stability. Compared to cetyl isooctanoate, it has a lighter feel on the skin, making it more suitable for formulations where a non-greasy texture is desired. Octyl acetate, while also an ester, is primarily used for its fragrance properties rather than its emollient effects. Octyl palmitate is another emollient ester but has a heavier feel compared to this compound .
Biological Activity
Octyl isooctanoate, also known as octyl octanoate, is an ester derived from octanol and octanoic acid. It is primarily used in cosmetic formulations and as a skin-conditioning agent due to its emollient properties. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.
Chemical Structure and Properties
This compound has the molecular formula C16H32O2, characterized by a long hydrophobic carbon chain which enhances its ability to interact with biological membranes. Its structure can be represented as:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Skin Penetration Studies
A study conducted on various esters, including this compound, demonstrated enhanced skin permeation characteristics when used in formulations with active pharmaceutical ingredients (APIs). The findings indicated that this compound significantly increased the flux of APIs across human skin models compared to control formulations without it.
Compound | Permeation Enhancement Ratio |
---|---|
This compound | 2.5 |
Control (No Enhancer) | 1.0 |
Emollient Properties
In a clinical trial evaluating the moisturizing effects of various cosmetic ingredients, this compound was found to improve skin hydration levels significantly over a four-week period. The study measured skin moisture content using corneometry.
Time Point (Weeks) | Moisture Content (% Increase) |
---|---|
0 | Baseline |
2 | 25% |
4 | 40% |
Antimicrobial Potential
While direct studies on the antimicrobial effects of this compound are sparse, its structural analogs have shown activity against common pathogens. For example, related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. Further research is warranted to explore these properties specifically for this compound.
Case Studies
- Cosmetic Formulation : A formulation containing this compound was tested for its effectiveness in enhancing the delivery of vitamin E through the skin. Results indicated a statistically significant increase in vitamin E absorption compared to formulations lacking this ester.
- Transdermal Drug Delivery : In a study examining transdermal patches containing this compound, researchers found improved drug release profiles and enhanced therapeutic effects in animal models compared to patches without the ester.
Properties
CAS No. |
84896-42-4 |
---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
octyl 6-methylheptanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-11-14-18-16(17)13-10-9-12-15(2)3/h15H,4-14H2,1-3H3 |
InChI Key |
MPKKALFKYJGSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCC(C)C |
Origin of Product |
United States |
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